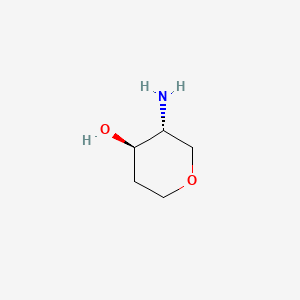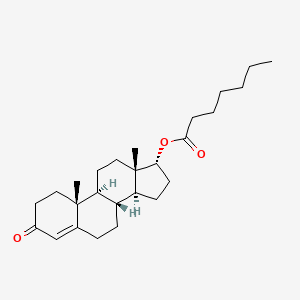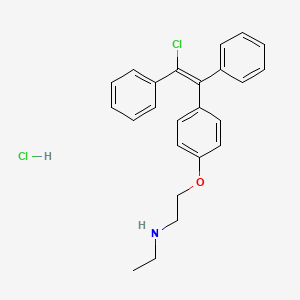
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions used and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Synthesis Techniques and Drug Discovery Applications
Innovative synthesis methods for tetrahydropyran derivatives, including those structurally related to "(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran," have been developed, showcasing their potential in drug discovery. The diastereoselective synthesis of tetrahydropyranones through Prins cyclization demonstrates the creation of novel anticancer compounds, highlighting the versatility of tetrahydropyran structures in medicinal chemistry (Bora, Shit, Sahu, & Saikia, 2023). Furthermore, the one-pot microwave-assisted synthesis of water-soluble pyran derivatives, such as the Glucose amine Schiff base (GASB-1), underlines the significance of rapid synthesis techniques in developing potential therapeutic agents (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Structural and Mechanistic Insights
The structural elucidation and conformational studies of tetrahydropyran derivatives provide critical insights into their biological activity and interaction mechanisms. For example, the study on 2,6-diarylaminotetrahydropyrans explores their potential for biomolecule cross-linking, suggesting implications in understanding DNA-protein interactions and possibly in drug design strategies targeting DNA or proteins (Henderson, Bleasdale, Clegg, & Golding, 2004).
Catalysis and Green Chemistry
The application of tetrahydropyran derivatives in catalysis and green chemistry is exemplified by the development of environmentally friendly synthesis methods. The synthesis of NiFe2O4@SiO2@amino glucose as a catalyst for the production of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes showcases the role of tetrahydropyran derivatives in promoting eco-friendly chemical reactions, demonstrating the compound's utility beyond direct pharmaceutical applications (Aghazadeh & Nikpassand, 2019).
Conformational Analysis and Peptide Chemistry
Tetrahydropyran derivatives also find applications in conformational analysis and peptide chemistry, where their role as protecting groups is underexplored but potentially significant. Studies focusing on the tetrahydropyranyl (Thp) protecting group for alcohols highlight its utility in peptide synthesis, suggesting broader applications in synthesizing complex biological molecules (Sharma, Ramos-Tomillero, El‐Faham, Nicolás, Rodríguez, de la Torre, & Albericio, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)










